molecular formula C14H12FN3O B2459982 6-Cyclopropyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide CAS No. 2415603-13-1

6-Cyclopropyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide

Cat. No. B2459982
CAS RN: 2415603-13-1
M. Wt: 257.268
InChI Key: OIDDSGIONFPSDT-UHFFFAOYSA-N
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Description

6-Cyclopropyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide (CFPPC) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyrimidine family and has a cyclopropyl ring attached to it. The presence of the fluorophenyl group in CFPPC makes it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 6-Cyclopropyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in the progression of cancer and inflammation. 6-Cyclopropyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
6-Cyclopropyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide has been shown to have a low toxicity profile and is well tolerated in animal studies. It has been demonstrated to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. 6-Cyclopropyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide has been shown to reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

6-Cyclopropyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide has several advantages for lab experiments. It is easy to synthesize and has good stability. It has a low toxicity profile and is well tolerated in animal studies. However, 6-Cyclopropyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide has some limitations as well. It is not very water-soluble, which can make it difficult to administer. It also has a high melting point, which can make it difficult to handle in certain experiments.

Future Directions

There are several future directions for 6-Cyclopropyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide research. One area of interest is its potential use in combination with other drugs for cancer treatment. 6-Cyclopropyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide has been shown to enhance the efficacy of other drugs when used in combination. Another area of interest is its potential use in treating viral infections. 6-Cyclopropyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide has been shown to have activity against HIV and herpes simplex virus, and further studies are needed to evaluate its potential as an antiviral drug. Additionally, more studies are needed to fully understand the mechanism of action of 6-Cyclopropyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide and its effects on different cell types.

Synthesis Methods

The synthesis of 6-Cyclopropyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide involves the reaction of 2-fluoroaniline with cyclopropyl isocyanate in the presence of a base. The resulting intermediate is then reacted with 4-chloropyrimidine to yield 6-Cyclopropyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide. This method has been optimized for high yield and purity.

Scientific Research Applications

6-Cyclopropyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 6-Cyclopropyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide has been tested in vitro and in vivo for its efficacy against different types of cancer, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential use in treating viral infections, such as HIV and herpes simplex virus.

properties

IUPAC Name

6-cyclopropyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O/c15-10-3-1-2-4-11(10)18-14(19)13-7-12(9-5-6-9)16-8-17-13/h1-4,7-9H,5-6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDDSGIONFPSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide

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